N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is an organic compound classified as an aromatic amine. It features a complex structure characterized by two 4-chlorophenyl groups and two phenyl groups attached to a benzene-1,4-diamine core. This compound is also known by several synonyms, including N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine and 4',4''-Dichloro-N,N,N',N'-tetraphenyl-1,4-phenylenediamine . The molecular formula is with a molecular weight of approximately 481.42 g/mol .
The synthesis of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-chlorobenzaldehyde and benzaldehyde. This reaction is usually catalyzed by palladium on carbon and performed in solvents such as ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete conversion of the reactants into the desired product .
In industrial settings, the synthesis may be scaled up using batch or continuous processes. Optimizing reaction conditions is crucial for maximizing yield and purity. Purification methods often include recrystallization or chromatography techniques to isolate the product from unreacted materials and by-products .
The molecular structure of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine can be described as follows:
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine can undergo various chemical reactions:
The mechanism of action for N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The precise pathways depend on the context in which the compound is utilized, particularly in therapeutic applications .
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine has several scientific research applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5